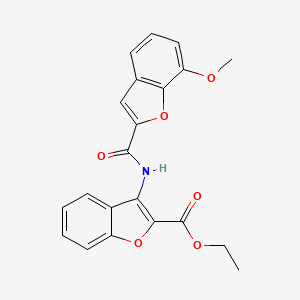

ethyl 3-(7-methoxy-1-benzofuran-2-amido)-1-benzofuran-2-carboxylate

Description

Ethyl 3-(7-methoxy-1-benzofuran-2-amido)-1-benzofuran-2-carboxylate is a benzofuran-derived compound characterized by a 7-methoxy-substituted benzofuran moiety linked via an amide bond to a second benzofuran ring with an ethyl ester group at position 2. Benzofuran derivatives are widely studied for their biological activities, including antimicrobial, antitumor, and anti-inflammatory effects, often attributed to their planar aromatic systems and substituent-driven interactions with biomolecules .

Properties

IUPAC Name |

ethyl 3-[(7-methoxy-1-benzofuran-2-carbonyl)amino]-1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO6/c1-3-26-21(24)19-17(13-8-4-5-9-14(13)27-19)22-20(23)16-11-12-7-6-10-15(25-2)18(12)28-16/h4-11H,3H2,1-2H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDDUJAPDHXVTKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC4=C(O3)C(=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(7-methoxy-1-benzofuran-2-amido)-1-benzofuran-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxybenzaldehyde derivatives, under acidic or basic conditions.

Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide in the presence of a base such as potassium carbonate.

Amidation Reaction: The amido group can be introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative (e.g., acid chloride or ester) to form the amide bond.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid to form the ethyl ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(7-methoxy-1-benzofuran-2-amido)-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 3-(7-methoxy-1-benzofuran-2-amido)-1-benzofuran-2-carboxylate has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of new materials, such as polymers or dyes, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of ethyl 3-(7-methoxy-1-benzofuran-2-amido)-1-benzofuran-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s effects are mediated through various biochemical pathways, which can include inhibition of enzyme activity, alteration of cell signaling pathways, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzofuran Derivatives

Structural Modifications and Substituent Effects

The compound’s structural analogs differ in substituents on the benzofuran core, amide/ester groups, and halogenation patterns. Key examples include:

Key Observations:

- Electron-Donating vs. Withdrawing Groups : The 7-methoxy group in the target compound donates electron density, increasing aromatic ring reactivity and polarity compared to halogenated analogs (e.g., 5-bromo or 5-chloro derivatives) .

- Solubility: Amino-substituted derivatives (e.g., ethyl 3-aminomethyl-...) exhibit higher aqueous solubility due to protonation, whereas halogenated analogs may require organic solvents .

Stability and Reactivity

- Planarity and Crystallinity : The planar benzofuran core (observed in ethyl 5-bromo-1-benzofuran-2-carboxylate) promotes π-π stacking, influencing crystal packing and stability .

- Degradation Pathways : Methoxy groups are susceptible to oxidative demethylation, whereas halogenated analogs (e.g., 5-chloro) exhibit longer environmental persistence .

Biological Activity

Ethyl 3-(7-methoxy-1-benzofuran-2-amido)-1-benzofuran-2-carboxylate is a compound belonging to the benzofuran family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including its anticancer, antimicrobial, and anti-inflammatory properties, supported by data tables and relevant research findings.

Overview of Benzofuran Derivatives

Benzofurans are known for their significant pharmacological potential. They exhibit a variety of biological activities including anticancer, antibacterial, and antifungal effects. The structure of this compound suggests that it may possess similar properties due to the presence of functional groups that can interact with biological targets.

Anticancer Activity

Research has demonstrated that benzofuran derivatives can inhibit the proliferation of various cancer cell lines. In a study assessing the cytotoxic effects of related compounds, it was found that benzofuran analogs showed significant antiproliferative activity against several cancer cell lines, including A549 (lung cancer), ME-180 (cervical cancer), and HT-29 (colon cancer) cells.

Table 1: Anticancer Activity of Benzofuran Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 | TBD | Inhibition of cell cycle progression |

| Benzofuran Analog A | ME-180 | 15.5 | Apoptosis induction |

| Benzofuran Analog B | HT-29 | 12.0 | Inhibition of angiogenesis |

Note: TBD indicates that specific IC50 values for this compound are yet to be determined in the literature.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies on related benzofuran derivatives have shown promising antibacterial and antifungal activities.

Table 2: Antimicrobial Activity Against Various Strains

| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) (µM) |

|---|---|---|

| This compound | Staphylococcus aureus | TBD |

| Benzofuran Analog C | Escherichia coli | 20.0 |

| Benzofuran Analog D | Candida albicans | 15.0 |

Note: Specific MIC values for this compound are not yet available in current literature.

The biological activity of this compound can be attributed to its ability to interact with various biomolecules:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation and microbial growth.

- Receptor Modulation : Similar benzofurans have been shown to act as antagonists at histamine receptors, suggesting potential roles in modulating inflammatory responses.

- Gene Expression Alteration : By binding to specific proteins, this compound could influence gene expression related to cell survival and proliferation.

Case Studies

In a recent study published in Molecules, researchers synthesized various benzofuran derivatives and evaluated their biological activities. One notable finding was that introducing methoxy groups at specific positions on the benzofuran ring significantly enhanced anticancer activity compared to unsubstituted analogs . This highlights the importance of structural modifications in enhancing the therapeutic potential of benzofurans.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for ethyl 3-(7-methoxy-1-benzofuran-2-amido)-1-benzofuran-2-carboxylate, and how are reaction conditions optimized?

- Methodology : Synthesis typically involves multi-step organic reactions, starting with the benzofuran core formation via cyclization of substituted phenols or ketones. The 7-methoxy and amido groups are introduced sequentially. For amide coupling, carbodiimide reagents (e.g., EDC or DCC) are used to activate carboxylic acids for reaction with amines . Key parameters include:

- Temperature : 0–25°C for coupling to avoid side reactions.

- Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization ensures purity .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

- Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy at C7, amido linkage) and aromatic proton environments .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- IR Spectroscopy : Identifies functional groups (e.g., ester C=O at ~1700 cm⁻¹, amide N-H at ~3300 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.